5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the 2-methyl-4-propoxybenzoyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the morpholinyl group: This step typically involves a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H36N2O7 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O7/c1-5-14-38-21-7-8-22(19(2)17-21)27(32)25-26(20-6-9-23(35-3)24(18-20)36-4)31(29(34)28(25)33)11-10-30-12-15-37-16-13-30/h6-9,17-18,26,32H,5,10-16H2,1-4H3/b27-25+ |
InChI Key |
BIONPPOLTIBMAQ-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)C |
Origin of Product |
United States |
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